molecular formula C13H16N2O B2678407 2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole CAS No. 1493282-13-5

2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2678407
CAS No.: 1493282-13-5
M. Wt: 216.284
InChI Key: NDJIBOLMKJRMTR-UHFFFAOYSA-N
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Description

2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2-methyl-1H-benzodiazole with oxolane derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole ring and an oxolane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-1-(oxolan-3-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-14-12-4-2-3-5-13(12)15(10)8-11-6-7-16-9-11/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJIBOLMKJRMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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